molecular formula C13H17FN2O2 B6248147 (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide CAS No. 2408937-43-7

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide

Cat. No.: B6248147
CAS No.: 2408937-43-7
M. Wt: 252.3
InChI Key:
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Description

(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a fluorophenyl group and a carboxamide functional group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide typically involves several key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorinated benzene derivative reacts with a suitable nucleophile.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium on carbon) facilitate substitution reactions.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its fluorophenyl group can enhance binding affinity and selectivity, making it a valuable tool in drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperidine ring and carboxamide group contribute to its overall stability and bioactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-[(2-chlorophenyl)methoxy]piperidine-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    (3S)-3-[(2-bromophenyl)methoxy]piperidine-1-carboxamide: Similar structure with a bromine atom instead of fluorine.

    (3S)-3-[(2-methylphenyl)methoxy]piperidine-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can harness its potential in various scientific and industrial fields.

Properties

CAS No.

2408937-43-7

Molecular Formula

C13H17FN2O2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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